Ethyl 2-(5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-benzimidazol-1-yl)acetate
Overview
Description
Ethyl 2-(5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-benzimidazol-1-yl)acetate is a useful research compound. Its molecular formula is C16H12Cl3N3O2 and its molecular weight is 384.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Properties of Benzimidazole Derivatives
Ethyl 2-(5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-benzimidazol-1-yl)acetate is a compound that falls within the broader category of benzimidazole derivatives, known for their varied chemistry and significant properties. Research has extensively covered the chemistry of compounds containing benzimidazole structures, focusing on their preparation, properties, and complex formation. These compounds exhibit notable spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities, making them of interest in various scientific applications. The review of such compounds has identified areas lacking in-depth investigation, suggesting potential research opportunities in exploring unknown analogues of benzimidazole derivatives (Boča, Jameson, & Linert, 2011).
Biological Applications and Toxicity Considerations
While not directly related to this compound, the study of ionic liquids, such as 1-Ethyl-3-Methylimidazolium Acetate, highlights the importance of understanding the toxicity and environmental impact of chemical compounds used in industrial and scientific applications. These studies emphasize the need for comprehensive toxicity assessments to ensure the safe and environmentally responsible use of such compounds (Ostadjoo, Berton, Shamshina, & Rogers, 2018).
Anticancer Potential of Benzimidazole Hybrids
Benzimidazole derivatives, such as this compound, have been explored for their anticancer potential. The review of benzimidazole hybrids for anticancer activity has shown promising results, indicating that these compounds can act through various mechanisms, including DNA intercalation, enzyme inhibition, and tubulin interaction. Such research underscores the therapeutic potential of benzimidazole derivatives in cancer treatment, warranting further investigation into their efficacy and mechanisms of action (Akhtar et al., 2019).
Properties
IUPAC Name |
ethyl 2-[5,6-dichloro-2-(2-chloropyridin-3-yl)benzimidazol-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N3O2/c1-2-24-14(23)8-22-13-7-11(18)10(17)6-12(13)21-16(22)9-4-3-5-20-15(9)19/h3-7H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWVBCFNPXOAIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC(=C(C=C2N=C1C3=C(N=CC=C3)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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